molecular formula C19H19N3O3 B11314871 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11314871
M. Wt: 337.4 g/mol
InChI Key: XVJFMWMOKAPUIS-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxino-benzimidazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxino-benzimidazole core through cyclization reactions. This is followed by the introduction of the acetamide group via acylation reactions. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the cyclization and acylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The dioxino-benzimidazole core is known to interact with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: Similar core structure but different functional groups.

    2,3-dihydro-1,4-dioxino[2,3-g]benzofuran derivatives: Similar dioxino structure but different heterocyclic systems.

Uniqueness

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of the dioxino-benzimidazole core with the acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-4-3-5-14(13(12)2)21-19(23)10-22-11-20-15-8-17-18(9-16(15)22)25-7-6-24-17/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,21,23)

InChI Key

XVJFMWMOKAPUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4)C

Origin of Product

United States

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